molecular formula C10H11Cl2N B12848032 (S)-2-(3,4-Dichlorophenyl)pyrrolidine

(S)-2-(3,4-Dichlorophenyl)pyrrolidine

Cat. No.: B12848032
M. Wt: 216.10 g/mol
InChI Key: LTITXVXGJJQFJC-JTQLQIEISA-N
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Description

(S)-2-(3,4-Dichlorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,4-Dichlorophenyl)pyrrolidine typically involves the reaction of 3,4-dichlorobenzaldehyde with a chiral amine under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,4-Dichlorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-2-(3,4-Dichlorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3,4-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(3,4-Dichlorophenyl)pyrrolidine Hydrochloride
  • ®-2-(3,4-Dichlorophenyl)pyrrolidine
  • 2-(3,4-Dichlorophenyl)pyrrolidine

Uniqueness

(S)-2-(3,4-Dichlorophenyl)pyrrolidine is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the 3,4-dichlorophenyl group also imparts distinct properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(2S)-2-(3,4-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

LTITXVXGJJQFJC-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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